molecular formula C7H8N2O3 B1296822 6-Methoxy-2-methyl-3-nitropyridine CAS No. 5467-69-6

6-Methoxy-2-methyl-3-nitropyridine

Cat. No.: B1296822
CAS No.: 5467-69-6
M. Wt: 168.15 g/mol
InChI Key: GSJQJZOENXJWIP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of methoxy, methyl, and nitro groups on the pyridine ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3-nitropyridine typically involves nitration of 2-methyl-6-methoxypyridine. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, concentration of reactants, and reaction time.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 6-Methoxy-2-methyl-3-aminopyridine.

    Substitution: 6-Methoxy-2-substituted-3-nitropyridine derivatives.

    Oxidation: 6-Methoxy-2-carboxy-3-nitropyridine.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to 6-Methoxy-2-methyl-3-nitropyridine. For instance, compounds derived from this nitropyridine have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds may inhibit cell proliferation and induce apoptosis in cancer cells, providing a promising avenue for drug development against malignancies.

Case Study:
A study published in Nature investigated the effects of an indole derivative related to this compound on cisplatin-induced organ damage in rodents. The results showed that treatment with this derivative significantly reduced inflammatory markers and improved organ function, suggesting its potential as a protective agent in chemotherapy settings .

1.2 Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Aminopyridine derivatives are known to act as anesthetic agents and have been linked to therapeutic benefits in conditions such as Alzheimer’s disease and Lambert-Eaton myasthenic syndrome. The structural characteristics of this compound may contribute to its efficacy in modulating neuroinflammation and protecting neuronal cells from oxidative stress .

Synthetic Applications

2.1 Organic Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds, including functionalized polythiophenes and other heterocyclic compounds. Its reactivity allows it to participate in diverse chemical transformations, which are crucial for developing new materials with specific electronic properties.

Data Table: Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
Nitration0°C, sulfuric acid85
MethoxylationMethanol, sodium methanolate90
Coupling ReactionsAcetonitrile, reflux75

Material Science Applications

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its derivatives can be used to create polymers with enhanced conductivity and stability.

Case Study:
Research on functionalized polythiophenes incorporating this compound has shown promising results for use in organic solar cells, where they exhibit improved charge transport properties and device efficiencies .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-nitropyridine depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

    2-Methoxy-3-nitropyridine: Similar structure but lacks the methyl group.

    2-Methyl-3-nitropyridine: Similar structure but lacks the methoxy group.

    6-Methoxy-3-nitropyridine: Similar structure but lacks the methyl group.

Uniqueness: 6-Methoxy-2-methyl-3-nitropyridine is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

6-Methoxy-2-methyl-3-nitropyridine is a heterocyclic compound with significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C₇H₈N₂O₃
  • Functional Groups :
    • Methoxy group at the 6-position
    • Methyl group at the 2-position
    • Nitro group at the 3-position

This unique arrangement contributes to its reactivity and potential biological effects. The compound appears as a pale yellow solid and is soluble in various organic solvents, enhancing its utility in synthetic applications.

Target Interactions

This compound interacts with several biological targets:

  • Cytochrome P450 Enzymes : It has been observed to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. The interaction can lead to either inhibition or activation depending on the specific isoform involved.
  • Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in certain cell lines, affecting cellular signaling pathways and leading to changes in gene expression. For instance, it may upregulate antioxidant enzymes such as superoxide dismutase and catalase as a protective response against oxidative damage.

Biochemical Pathways

The compound participates in various biochemical pathways:

  • Metabolic Pathways : It undergoes oxidative metabolism via cytochrome P450 enzymes, leading to reactive intermediates that may interact with cellular macromolecules. This can alter metabolic flux and specific metabolite levels within cells.
  • Transport Mechanisms : The methoxy and nitro groups facilitate binding to transport proteins, aiding cellular uptake and distribution. Its localization within tissues can be influenced by its affinity for specific cellular components.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzyme activities, which may have implications for drug development targeting specific diseases .
  • Cellular Effects : In vitro assays indicate that exposure to this compound affects cell viability and proliferation, potentially through mechanisms involving ROS generation and subsequent oxidative stress responses .

Case Studies

  • Antiparasitic Activity : A study involving nitro heterocycles analogous to this compound indicated potential efficacy against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. These findings suggest that derivatives of this compound could be explored for therapeutic applications in treating parasitic infections .
  • Cytotoxicity Assessments : Research evaluating the cytotoxic effects on various cancer cell lines revealed that compounds related to this compound exhibit selective toxicity, which could be harnessed for cancer therapeutics .

Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionModulates cytochrome P450 activity; affects drug metabolism
Oxidative Stress InductionInduces ROS production leading to upregulation of antioxidant enzymes
Antiparasitic EffectsPotential activity against protozoan parasites like Trypanosoma brucei
CytotoxicitySelective toxicity observed in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-2-methyl-3-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using 6-chloro-2-methyl-3-nitropyridine and sodium methanolate in methanol under reflux for 24 hours. Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to sodium methanolate) and solvent choice. Post-reaction, the product is isolated by filtration after aqueous workup . Optimization may involve monitoring reaction progress via TLC or HPLC to minimize byproducts like unreacted starting material.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis. Dihedral angles and torsion angles can validate substituent orientation .
  • Spectroscopy : Use 1H^1H-NMR to confirm methoxy (δ3.94.1\delta \sim3.9–4.1 ppm) and nitro (δ8.59.0\delta \sim8.5–9.0 ppm) groups. HPLC with ≥98% purity thresholds ensures minimal impurities .

Q. What solvents and conditions are recommended for handling this compound in experimental workflows?

  • Methodological Answer : The compound is stable in aprotic solvents (e.g., DMSO, THF) at room temperature. Avoid prolonged exposure to moisture or strong acids/bases to prevent nitro-group reduction or methoxy cleavage. Storage at 2–8°C in amber vials is advised to mitigate photodegradation .

Q. How can solubility challenges be addressed during formulation for biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤10% v/v) for initial dissolution, followed by dilution in aqueous buffers. For low solubility, consider sonication or micellar encapsulation. Solubility parameters (e.g., Hansen solubility) can guide solvent selection .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields or spectral data be resolved?

  • Methodological Answer :

  • Reproducibility checks : Replicate procedures from independent sources (e.g., compare ’s methanolate method with alternative routes using K2_2CO3_3/DMF).
  • Data cross-validation : Compare NMR shifts with computational predictions (DFT calculations) or reference databases. Contradictions in melting points may arise from polymorphic forms, requiring XRD analysis .

Q. What strategies enable selective functionalization of the pyridine ring for derivatization studies?

  • Methodological Answer :

  • Nitro-group reduction : Catalytic hydrogenation (Pd/C, H2_2) to amine for further coupling (e.g., amidation).
  • Methoxy-group displacement : Use BBr3_3 for demethylation, enabling hydroxyl-group functionalization.
  • Directed ortho-metalation : Employ LDA or Grignard reagents to introduce substituents at specific positions .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as an electron-withdrawing group, directing electrophilic substitution to the 4-position. For Suzuki-Miyaura coupling, optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (Na2_2CO3_3) to enhance boronic acid coupling efficiency at the 2-methyl position .

Q. How does the compound’s stability vary under high-temperature or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal : Heat at 50–100°C and monitor decomposition via TGA-DSC.
  • Photolytic : Expose to UV light (254 nm) and analyze degradation products using LC-MS. Nitro-to-nitrito isomerization is a potential pathway .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps, electrostatic potential surfaces, and nitro-group charge distribution. Compare with experimental UV-Vis spectra (λmax\lambda_{\text{max}} ~300–350 nm) .

Q. How can researchers design controlled experiments to assess the compound’s toxicity in cell-based assays?

  • Methodological Answer :
  • Dose-response : Test concentrations from 1 µM to 100 µM in HEK293 or HepG2 cells.
  • Endpoint assays : Use MTT for viability, ROS kits for oxidative stress, and Comet assays for DNA damage. Include positive controls (e.g., cisplatin) and solvent controls .

Q. Methodological Best Practices

  • Data Reporting : Follow ACS or RSC guidelines for spectral data (e.g., report NMR integration ratios, HPLC retention times). Use CIF files for XRD data deposition .
  • Safety Protocols : Use fume hoods for handling, and refer to SDS sheets for PPE requirements (gloves, lab coats) .

Properties

IUPAC Name

6-methoxy-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJQJZOENXJWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282313
Record name 6-Methoxy-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-69-6
Record name 5467-69-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium metal (8.68 g, 378 mmol) was added to methanol (350 mL) pre-cooled to 0° C. After the sodium completely dissolved, 2-chloro-5-nitro-6-methylpyridine (40.78 g, 236 mmol) was slowly added as a solid. The reaction mixture was heated at reflux temperature overnight, then poured into ice-water. The product was filtered and dried in vacuo overnight to give 29.39 grams of the title compound. (73%).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
40.78 g
Type
reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.46 gm (20 mMol) sodium were dissolved in 15 mL anhydrous methanol. To this solution were added 2.3 gm 6-chloro-3-nitro-2-picoline in portions. The resulting mixture was stirred for 18 hours at room temperature and then 1 hour at reflux. The reaction mixture was poured into 100 mL of ice water with vigorous stirring. The suspension was filtered and the solid dried at 30° C. under reduced pressure for 18 hours to provide 2.04 gm (91%) of the desired compound as a tan solid.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-chloro-6-methoxy-3-nitropyridine (2.44 g, 12.9 mmol) in 10% v/v aqueous dioxane (25 mL) was added tetrakis(triphenyl phosphine) palladium (1.50 g, 1.3 mmol) and the mixture stirred for 15 min prior to the addition of trimethylboroxine (1.81 mL, 12.9 mmol) and potassium carbonate (5.36 g, 38.8 mmol). The reaction mixture was heated under reflux for 6 h then allowed to cool to rt over 16 h. Ethyl acetate (100 mL) was added and the mixture stirred vigorously for 1 h. The mixture was filtered through celite, washing through with ethyl acetate. The aqueous phase was separated and extracted with ethyl acetate (3×30 mL) and the combined organics were washed with brine (50 mL), dried (MgSO4), filtered and adsorbed onto silica gel. Purification via flash column chromatography (SiO2, ethyl acetate/isohexane, 1:20) gave the title compound as a pale yellow solid. δH (CDCl3): 2.81 (3H, s), 4.01 (3H, s), 6.65 (1H, d), 8.26 (1H, d).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 2-methoxy-6-methylpyridine (49.15 g, 0.292 mol) and nitric acid (76.0 mL, 0.292 mol) was added dropwise sulfuric acid (177.0 mL, 0.876 mol) at 0° C. The reaction mixture was stirred at room temperature for 1 hr. The mixture was poured into ice-water. The precipitate was collected by filtration and washed with water to give the title compound as a pale yellow solid (53.37 g, 0.317 mol, quant.).
Quantity
49.15 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxy-2-methyl-3-nitropyridine
6-Methoxy-2-methyl-3-nitropyridine
6-Methoxy-2-methyl-3-nitropyridine
6-Methoxy-2-methyl-3-nitropyridine
6-Methoxy-2-methyl-3-nitropyridine
6-Methoxy-2-methyl-3-nitropyridine

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